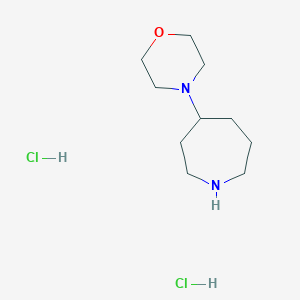
4-(4-Morpholinyl)azepane dihydrochloride
描述
4-(4-Morpholinyl)azepane dihydrochloride (4-MAD) is a synthetic compound that has recently been studied for its potential applications in the field of scientific research. 4-MAD is a derivative of morpholine, a heterocyclic compound that is composed of oxygen, nitrogen, and carbon atoms. 4-MAD has been studied for its potential use in a variety of scientific research applications, including drug delivery, tissue engineering, and biochemistry.
科学研究应用
4-(4-Morpholinyl)azepane dihydrochloride has been studied for its potential applications in a variety of scientific research fields. It has been used in drug delivery systems as a solubilizing agent and as a stabilizing agent for proteins. 4-(4-Morpholinyl)azepane dihydrochloride has also been studied for its potential use in tissue engineering and biochemistry. In tissue engineering, 4-(4-Morpholinyl)azepane dihydrochloride has been used as an adhesive to attach cells to surfaces. In biochemistry, 4-(4-Morpholinyl)azepane dihydrochloride has been used in enzyme-linked immunosorbent assays (ELISAs) to detect the presence of specific proteins in a sample.
作用机制
The mechanism of action of 4-(4-Morpholinyl)azepane dihydrochloride is not yet fully understood. However, it is believed that 4-(4-Morpholinyl)azepane dihydrochloride is able to interact with proteins and other molecules in the cell and alter their function. This interaction is thought to be mediated by the hydrophobic and electrostatic interactions between 4-(4-Morpholinyl)azepane dihydrochloride and the proteins or molecules. Additionally, 4-(4-Morpholinyl)azepane dihydrochloride is believed to be able to modulate the activity of enzymes and other proteins by forming a complex with them and altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Morpholinyl)azepane dihydrochloride are not yet fully understood. However, it has been shown to have an effect on the activity of enzymes and other proteins, as well as on the structure and function of cells. 4-(4-Morpholinyl)azepane dihydrochloride has also been shown to have an effect on the expression of certain genes. Additionally, 4-(4-Morpholinyl)azepane dihydrochloride has been shown to have an effect on the growth and differentiation of cells, as well as on the migration of cells.
实验室实验的优点和局限性
4-(4-Morpholinyl)azepane dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high solubility in a variety of solvents. Additionally, 4-(4-Morpholinyl)azepane dihydrochloride has a low toxicity and is relatively stable. However, there are some limitations to the use of 4-(4-Morpholinyl)azepane dihydrochloride in laboratory experiments. 4-(4-Morpholinyl)azepane dihydrochloride is not very soluble in water, which can make it difficult to use in some experiments. Additionally, 4-(4-Morpholinyl)azepane dihydrochloride can be difficult to remove from a sample, which can make it difficult to use in some experiments.
未来方向
The potential applications of 4-(4-Morpholinyl)azepane dihydrochloride are numerous and the possibilities for future research are vast. Some potential future directions for research include the development of new drug delivery systems using 4-(4-Morpholinyl)azepane dihydrochloride, the development of new tissue engineering techniques using 4-(4-Morpholinyl)azepane dihydrochloride, and the exploration of the biochemical and physiological effects of 4-(4-Morpholinyl)azepane dihydrochloride. Additionally, further research into the mechanism of action of 4-(4-Morpholinyl)azepane dihydrochloride could lead to a better understanding of its effects on proteins and other molecules. Finally, further research into the synthesis of 4-(4-Morpholinyl)azepane dihydrochloride could lead to the development of new and improved synthetic methods.
属性
IUPAC Name |
4-(azepan-4-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRIHMNVIUTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)azepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)

![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)
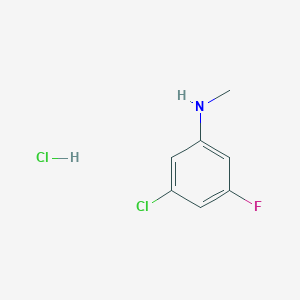

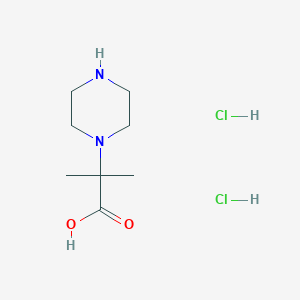
![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)
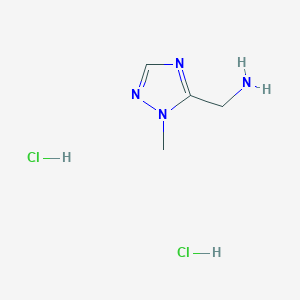
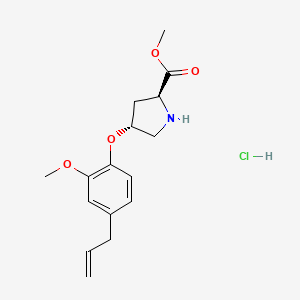
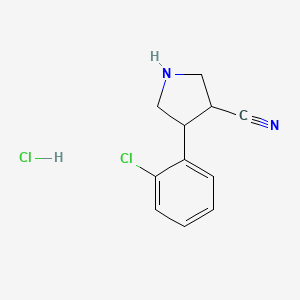
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)
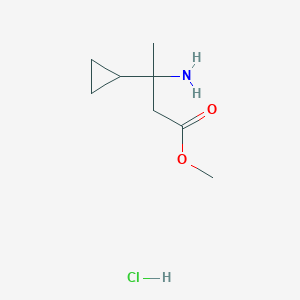
![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)
![3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride](/img/structure/B1435920.png)